4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole
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Overview
Description
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and pyridinyl groups. One common method involves the cyclization of α-bromoacetophenone with thiourea to form the thiazole ring, followed by coupling with 2-bromopyridine under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(pyridin-2-yl)thiazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-(2-Chlorophenyl)-2-(pyridin-2-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
2-(2-Bromophenyl)-4-(pyridin-2-yl)thiazole: Isomeric compound with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole is unique due to the presence of both bromine and pyridine functionalities, which can enhance its reactivity and potential applications in various fields. The bromine atom can serve as a versatile handle for further functionalization, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H9BrN2S |
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Molecular Weight |
317.21 g/mol |
IUPAC Name |
4-(2-bromophenyl)-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H9BrN2S/c15-11-6-2-1-5-10(11)13-9-18-14(17-13)12-7-3-4-8-16-12/h1-9H |
InChI Key |
HUVFOHJGDUBSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)Br |
Origin of Product |
United States |
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